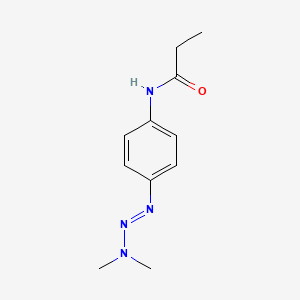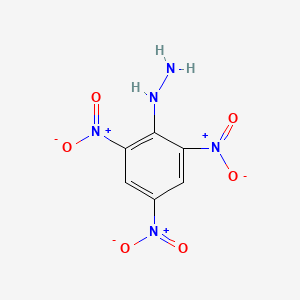
2-Hydroxycyclononanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxycyclononanone is an organic compound characterized by a nine-carbon ring structure with a hydroxyl group and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxycyclononanone can be synthesized through the oxidation of this compound using cupric acetate in acetic acid. The reaction involves heating the mixture to reflux, followed by extraction and purification steps . Another method involves the oxidation of sebacoin with chromium trioxide in acetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxycyclononanone undergoes various chemical reactions, including:
Oxidation: Converts the hydroxyl group to a ketone, forming 1,2-cyclononanedione.
Reduction: Reduces the ketone group to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Cupric acetate in acetic acid, chromium trioxide in acetic acid
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 1,2-Cyclononanedione.
Reduction: Secondary alcohols.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Applications De Recherche Scientifique
2-Hydroxycyclononanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxycyclononanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and other proteins. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparaison Avec Des Composés Similaires
2-Hydroxycyclopentanone: A five-carbon ring analog with similar functional groups
2-Hydroxycyclohexanone: A six-carbon ring analog with similar functional groups.
2-Hydroxycyclooctanone: An eight-carbon ring analog with similar functional groups.
Comparison: 2-Hydroxycyclononanone is unique due to its nine-carbon ring structure, which provides distinct steric and electronic properties compared to its smaller ring analogs
Propriétés
Numéro CAS |
496-83-3 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-hydroxycyclononan-1-one |
InChI |
InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9(8)11/h8,10H,1-7H2 |
Clé InChI |
MNGJLYXSUIUTPJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(C(=O)CCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


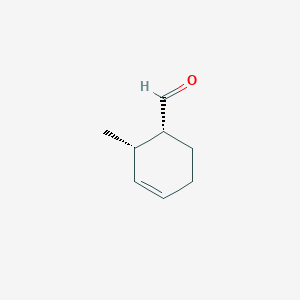
![Benzene, [[(diazomethyl)sulfonyl]methyl]-](/img/structure/B14752324.png)

![2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B14752340.png)
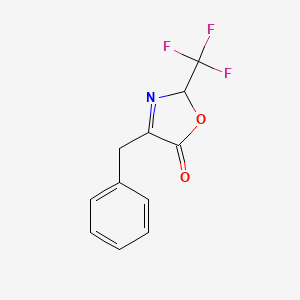
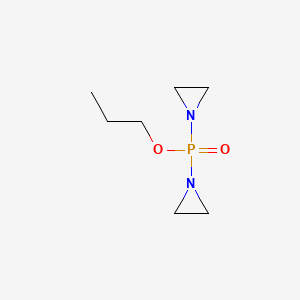
![N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B14752356.png)
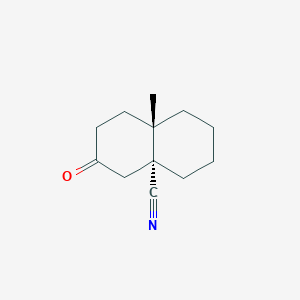

![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-19-methoxy-8-[(2R,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14752377.png)
![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14752381.png)
![3-Bromo-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B14752392.png)
